molecular formula C12H17NO3 B5116998 N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide

N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5116998
M. Wt: 223.27 g/mol
InChI Key: GRJWWEOFUZSKCG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyethyl group and a methylphenoxy group attached to the acetamide backbone

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-9-12(14)13-6-7-15-2/h3-5,8H,6-7,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJWWEOFUZSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3-methylphenoxy)acetic acid derivatives.

    Reduction: Formation of N-(2-methoxyethyl)-2-(3-methylphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases or conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide can be compared with other similar compounds such as:

    N-(2-ethoxyethyl)-2-(3-methylphenoxy)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.

    N-(2-methoxyethyl)-2-(3-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

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